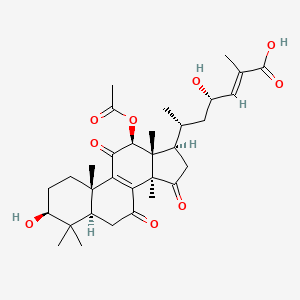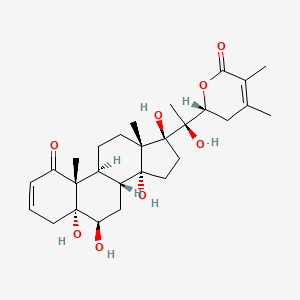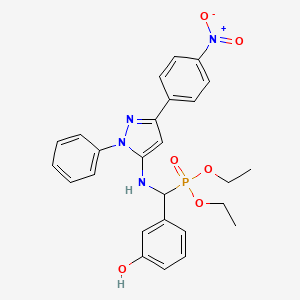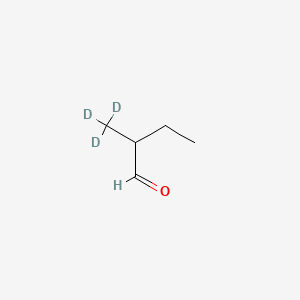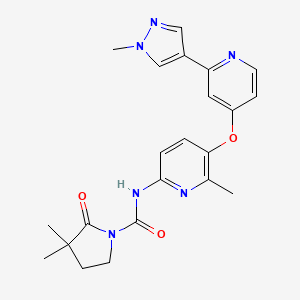
Anticancer agent 111
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has shown significant anticancer activity and is useful in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 111 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 111 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 111 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cytochrome P450 inhibition and its effects on drug metabolism.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies.
Wirkmechanismus
Anticancer agent 111 exerts its effects by inhibiting the activity of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition disrupts the metabolism of various substrates, leading to the accumulation of toxic metabolites in cancer cells. The compound also interferes with key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: Targets the same pathway and is used in cancer treatment.
Uniqueness
Anticancer agent 111 is unique in its potent inhibition of cytochrome P450, particularly CYP3A4, which sets it apart from other anticancer agents that target different pathways. This specificity makes it a valuable tool in cancer research and drug development.
Eigenschaften
Molekularformel |
C42H60O4 |
|---|---|
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



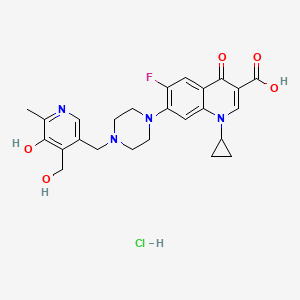
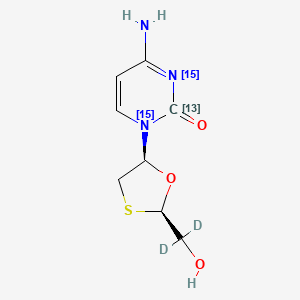
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
